3-Aminopyrrolidine-2,5-dione
Overview
Description
3-Aminopyrrolidine-2,5-dione is a heterocyclic organic compound characterized by a five-membered ring containing nitrogen atoms. It is a derivative of pyrrolidine and is known for its significant biological and chemical properties. This compound has garnered attention in various fields of scientific research due to its versatile applications and unique chemical behavior.
Biochemical Analysis
Biochemical Properties
3-Aminopyrrolidine-2,5-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several physiological processes . The interaction between this compound and these enzymes is characterized by the formation of stable enzyme-inhibitor complexes, leading to the modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to enhance the antitumor activity of methotrexate in murine leukemia models . This enhancement is likely due to its impact on cellular signaling pathways that regulate cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to form stable complexes with enzymes such as carbonic anhydrase highlights its potential as a therapeutic agent . Additionally, its interaction with cellular proteins can lead to alterations in cellular signaling pathways, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged enzyme inhibition and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enhanced antitumor activity when combined with methotrexate . At high doses, it may cause toxic or adverse effects, including potential damage to vital organs. The threshold for these effects is critical for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism can influence metabolic flux and metabolite levels within cells. The compound’s interaction with carbonic anhydrase enzymes, for example, can affect the regulation of pH and bicarbonate levels in tissues . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of maleimide with amines under specific conditions. For instance, a mechanochemical aza-Michael reaction of maleimide or its N-substituted derivatives with selected amines can yield this compound derivatives . Another method includes the oxidative post-Groebke-Blackburn-Bienaymé modification reaction, where aliphatic acid silver salts are used to mediate the reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-Aminopyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-aminopyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways related to its biological activities. For example, it has been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A closely related compound with similar structural features but different biological activities.
Pyrrolidine-2-one: Another derivative of pyrrolidine with distinct chemical properties and applications.
Prolinol: A pyrrolidine derivative used in various chemical syntheses.
Uniqueness: 3-Aminopyrrolidine-2,5-dione stands out due to its unique combination of an amino group and a pyrrolidine ring, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
3-aminopyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNMHDRXNOHCJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80900978 | |
Record name | NoName_24 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80900978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5615-80-5 | |
Record name | Aspartimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis methods for 3-Aminopyrrolidine-2,5-dione, and which one is considered more efficient?
A1: Two methods have been described for the preparation of optically pure cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione], a derivative of this compound:
Q2: What is the structural conformation of the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione]?
A2: Crystal structure determination reveals that the piperazinedione ring in cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] adopts a bowsprit boat conformation. This means the carbamoylmethyl substituents are in a quasi-equatorial position. The angle between the amide units within the piperazinedione ring is 18°. []
Q3: How is the crystal structure of cyclo-(L-asparagyl-L-asparagyl)[(3S,6S)-bis(carbamoylmethyl)piperazine-2,5-dione] stabilized?
A3: The crystal structure lacks intramolecular hydrogen bonds. Instead, it is primarily stabilized by intermolecular hydrogen bonds. These bonds form between the carbonyl groups (CO) of the piperazinedione ring and the amide NH2 groups of neighboring molecules. Each NH group participates in hydrogen bonding with a distinct piperazinedione molecule. []
Q4: Beyond the specific derivative mentioned, what other applications have been explored for this compound derivatives?
A4: Research indicates that derivatives of this compound have been investigated for their potential in several areas:
- Anticonvulsant activity: Studies have explored their use in managing seizures. []
- Antiaggregating activity: Research has investigated their ability to inhibit platelet aggregation, potentially beneficial in cardiovascular conditions. [, ]
- Enhancing anticancer drug activity: Studies have looked at their potential to increase the effectiveness of anticancer drugs in murine tumor models. []
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